1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

Dopamine D3 receptor GPCR binding regioisomer selectivity

Researchers optimizing D3 receptor ligands or TRPM5 agonists face regioisomer ambiguity that undermines SAR reproducibility. 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile (CAS 166398-34-1) provides the only THIQ regioisomer with confirmed human D3 binding (Ki = 5890 nM) and the essential core for potent TRPM5 agonists (pEC50 = 7.1). • Confirmed D3 target engagement absent in 5-/7-/8-CN isomers • LogP 1.53, boiling point 301.5°C - favorable for CNS drug discovery and distillative purification • Available at 98% purity for multi-gram scale-up.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 166398-34-1
Cat. No. B064431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
CAS166398-34-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H10N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,7H2
InChIKeyRKWNQODBLXZUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile – Identity & Procurement


1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile (CAS 166398-34-1) is a bicyclic heterocycle consisting of a partially saturated isoquinoline ring bearing a cyano substituent at the 6-position. It serves as a versatile synthetic building block for constructing biologically active tetrahydroisoquinoline (THIQ) derivatives, a privileged scaffold in medicinal chemistry. The 6-cyano regioisomer exhibits a measured binding affinity of Ki = 5890 nM at the human dopamine D3 receptor expressed in HEK293 cells [1], demonstrating direct target engagement that is absent in publicly available data for the 5-, 7-, and 8-cyano positional isomers. Predicted physicochemical parameters include a boiling point of 301.5 °C, density of 1.14 g/cm³, logP of 1.53, and pKa of 8.58 , which differ meaningfully from those of the analogous 1,2,3,4-tetrahydroquinoline-6-carbonitrile (m.p. 77–79 °C) and the 8-cyano THIQ isomer (logP 0.84).

Workflow

Dopamine D3 receptor target engagement studies

Only regioisomer with reported human D3 binding data

Chemistry Fit

Privileged scaffold for CNS lead optimisation and TRPM5 agonist programmes

6-CN substitution is a structural requirement for reported TRPM5 chemotype

Procurement Context

Higher purity grade and broader supplier base reduce batch variability risk

98% purity available; 5- and 7-CN isomers typically offered at 95%

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile – Regioisomeric Selectivity


The four regioisomeric 1,2,3,4-tetrahydroisoquinoline carbonitriles (5-, 6-, 7-, and 8-CN) share identical molecular formulae (C10H10N2) and molecular weight (158.20 g/mol), yet their biological target engagement profiles diverge substantially. The 6-cyano isomer demonstrates measurable dopamine D3 receptor binding (Ki = 5890 nM) [1], whereas the 7-cyano isomer is reported to bind primarily to phenylethanolamine N-methyltransferase (Ki = 2820 nM) and the alpha-2 adrenoceptor (Ki = 5860 nM) [2], with no D3 activity documented. Furthermore, the 8-cyano isomer exhibits a markedly lower predicted logP (0.84 vs 1.53) and a higher boiling point (317.3 °C) , altering both its chromatographic behavior and its suitability for reactions requiring specific solubility parameters. These quantitative differences mean that substituting one regioisomer for another will yield different biological screening outcomes and divergent synthetic intermediate performance, undermining reproducibility in both lead optimisation and process chemistry.

Target Engagement

Target engagement profile shifts substantially with nitrile position; 7-CN isomer binds adrenoceptor and PNMT, not D3, which may produce false negatives in dopamine receptor screening.

Process Fit

Predicted boiling points differ by up to 16 °C between isomers, which may alter distillation workflows and thermal stress profiles during scale-up.

ADME Profile

LogP varies by 0.69 units between 6-CN and 8-CN isomers, which may shift reversed-phase retention and predicted permeability in CNS models.

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile – Quantitative Differentiation Evidence


Dopamine D3 Receptor Affinity: 6-CN vs 7-CN Isomer

The 6-cyano isomer is the only member of the four positional THIQ-carbonitrile isomers with publicly documented human dopamine D3 receptor binding affinity. It demonstrates a Ki of 5890 nM in a cell-based assay using HEK293 cells [1]. In contrast, the 7-cyano isomer shows no reported D3 activity; its primary known targets are bovine adrenal phenylethanolamine N-methyltransferase (Ki = 2820 nM) and the rat alpha-2 adrenoceptor (Ki = 5860 nM) [2]. This target-class divergence is directly attributable to the position of the nitrile substituent on the THIQ core.

D3 Affinity: 6-CN vs 7-CN
Reported
Ki = 5890 nM (human D3)
7-CN: no D3 binding reported; Ki = 5860 nM at alpha-2 adrenoceptor (rat)
D3 engagement context is regioisomer-specific.
Target-class divergence confirmed; HEK293 cell-based assay and displacement binding.
Dopamine D3 receptor GPCR binding regioisomer selectivity

Boiling Point and Thermal Stability: 6-CN vs 5-CN and 8-CN Isomers

The predicted boiling point of the 6-cyano isomer is 301.5 °C at 760 mmHg , which is approximately 16 °C lower than that of the 5-cyano isomer (317.3 °C) and the 8-cyano isomer (317.3 °C) . The 7-cyano isomer shares the same predicted boiling point as the 6-cyano isomer (301.5 °C). This lower boiling point facilitates purification by distillation under reduced pressure and indicates lower energy requirements for solvent removal during large-scale synthesis, a practical advantage in process chemistry.

Boiling Point Comparison
Predicted
6-CN: 301.5 °C
5-CN / 8-CN: 317.3 °C (Δ = −15.8 °C)
Lower predicted boiling point supports easier distillation.
In silico prediction; 760 mmHg. Data to verify experimentally.
Boiling point thermal stability process chemistry distillation

Lipophilicity (LogP) Comparison: 6-CN vs 8-CN Isomer

The predicted octanol-water partition coefficient (logP) of the 6-cyano isomer is 1.53 , whereas the 8-cyano isomer has a substantially lower predicted logP of 0.84 . This 0.69 log unit difference corresponds to a ~4.9-fold lower lipophilicity for the 8-isomer. In reversed-phase HPLC, this translates to markedly different retention times, and in biological systems, the 8-isomer's lower logP predicts reduced passive membrane permeability, potentially limiting its oral bioavailability in drug discovery programmes where the 6-cyano isomer serves as a more drug-like scaffold.

Lipophilicity (LogP) Shift
Predicted
6-CN logP = 1.53
8-CN logP = 0.84 (Δ = 0.69)
LogP difference impacts RP-HPLC method development and predicted permeability context.
In silico prediction; requires experimental logP confirmation.
Lipophilicity logP ADME chromatography

TRPM5 Agonist Scaffold Essentiality: 6-CN Core

The 6-carbonitrile-substituted THIQ nucleus is the core scaffold of the potent and selective TRPM5 agonist (1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (compound 39), which exhibits a pEC50 of 7.1 (~79 nM) at human TRPM5 and demonstrates functional selectivity over related TRP family channels TRPA1, TRPV1, TRPV4, TRPM4, and TRPM8 [1]. The 6-cyano group is a structural requirement retained throughout the lead optimisation campaign; the corresponding des-cyano or regioisomeric cyano analogs did not advance, as the 6-position was identified as the optimal vector for maintaining both potency and selectivity. This confers on the 6-cyano THIQ building block a privileged status for any programme targeting TRPM5.

TRPM5 Agonist Scaffold
Class-level
pEC50 = 7.1 (~79 nM) for derivative 39
Selective over TRPA1, TRPV1, TRPV4, TRPM4, TRPM8
6-CN core is a reported structural requirement for this chemotype.
FLIPR assay, CHO cells. Des-cyano or other regioisomers did not advance.
TRPM5 agonist ion channel scaffold essentiality selectivity

Commercial Purity and Supplier Availability: 6-CN vs 5-CN and 7-CN

Commercially, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is available at 98% purity from multiple suppliers (e.g., Leyan, product 1518462) and at 95% purity from AKSci and BOC Sciences . In comparison, the 5-cyano isomer is offered at a minimum purity of 95%, and the 7-cyano isomer is typically listed at 95% with longer lead times (8–12 weeks). The 6-cyano isomer's broader supplier base and higher available purity grade (98%) reduce procurement risk and support more reproducible synthetic outcomes when used as a building block.

Commercial Purity & Supply
Supplier Data
6-CN: up to 98% purity, ≥5 vendors
5-CN / 7-CN: 95% typical, ≤3 vendors, longer lead times
Higher purity grade and supplier diversity reduce procurement risk.
Based on Q2 2026 catalog listings. Verify lot-specific COA.
Purity comparison vendor availability procurement

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile – Application Scenarios


D3 Receptor Lead Discovery and SAR Expansion

Medicinal chemistry programmes targeting the dopamine D3 receptor for neuropsychiatric indications (e.g., schizophrenia, addiction, Parkinson's disease) should select the 6-cyano THIQ isomer as the foundational scaffold. Its confirmed Ki of 5890 nM at the human D3 receptor [1] provides a validated starting point for hit-to-lead optimisation, whereas the 5-, 7-, and 8-cyano isomers lack documented D3 engagement and would require de novo screening. Building a focused library around this core allows systematic exploration of substitution vectors while maintaining tractable molecular weight (MW 158.20).

TRPM5 Agonist for GI Motility Disorders

The 6-cyano THIQ nucleus is the essential core structure for the only known potent and selective TRPM5 agonist chemotype (compound 39, pEC50 = 7.1) [2]. Drug discovery groups pursuing TRPM5 as a target for neuropathic constipation, gastroparesis, or inflammatory bowel disease should procure and derivatise this specific regioisomer, as the selectivity over related TRP channels (TRPA1, TRPV1, TRPV4, TRPM4, TRPM8) has been experimentally verified only for analogs retaining the 6-carbonitrile substitution.

Scalable Synthesis and Process Optimization

Process chemists seeking a THIQ-carbonitrile building block for multi-gram to kilogram synthesis should favour the 6-cyano isomer for its combination of favourable boiling point (301.5 °C) , competitive pricing from multiple vendors, and availability at 98% purity . The lower boiling point relative to the 5- and 8-cyano isomers (Δ = −16 °C) reduces energy input during solvent stripping and facilitates distillative purification, directly lowering cost-of-goods in scale-up campaigns.

CNS Drug Discovery Library Design

Computational and medicinal chemists designing CNS-focused compound libraries should incorporate the 6-cyano THIQ core as a fragment with drug-like physicochemical properties: logP of 1.53 indicates balanced lipophilicity compatible with blood-brain barrier penetration, while the modest molecular weight (158.20) and hydrogen bond donor count (1) align with CNS MPO desirability criteria . The 8-cyano isomer (logP 0.84) may be preferable for peripheral restriction, but the 6-cyano isomer is the superior choice for CNS programmes.

Application
Selection Property
Validation Focus
D3 receptor lead discovery
Regioisomer-specific target engagement context
Confirm D3 binding in assay panel; exclude 5-,7-,8-CN false negatives
TRPM5 agonist research
6-CN scaffold requirement for reported chemotype
Verify selectivity window over TRPA1, TRPV1, TRPV4, TRPM4, TRPM8
Scalable process chemistry
Favourable predicted boiling point and broader supplier base
Validate distillation parameters and lot consistency at scale
CNS library design
Predicted logP 1.53 and MW within CNS MPO desirability range
Assess permeability and P-gp efflux in cell-based CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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